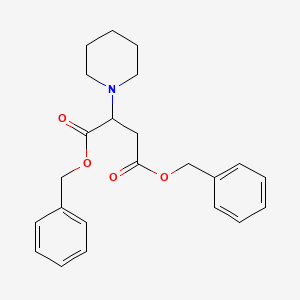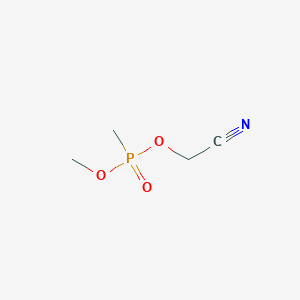![molecular formula C14H20O2 B14608505 3-Hexyl-4,7-dihydrocyclopenta[c]pyran-1(3H)-one CAS No. 58237-63-1](/img/structure/B14608505.png)
3-Hexyl-4,7-dihydrocyclopenta[c]pyran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexyl-4,7-dihydrocyclopenta[c]pyran-1(3H)-one is a complex organic compound with a unique structure that combines a hexyl chain with a dihydrocyclopenta[c]pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexyl-4,7-dihydrocyclopenta[c]pyran-1(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of IPrAuCl and NaBArF as catalysts to facilitate the formation of the dihydrocyclopenta[c]pyran ring . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained in good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Hexyl-4,7-dihydrocyclopenta[c]pyran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce saturated compounds. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
3-Hexyl-4,7-dihydrocyclopenta[c]pyran-1(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3-Hexyl-4,7-dihydrocyclopenta[c]pyran-1(3H)-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme activity or signal transduction. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Hexyl-4,7-dihydrocyclopenta[c]pyran-1(3H)-one is unique due to its specific structure, which combines a hexyl chain with a dihydrocyclopenta[c]pyran ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may offer different reactivity, stability, and bioactivity profiles, which can be advantageous in specific research and industrial contexts.
Properties
CAS No. |
58237-63-1 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
3-hexyl-4,7-dihydro-3H-cyclopenta[c]pyran-1-one |
InChI |
InChI=1S/C14H20O2/c1-2-3-4-5-8-12-10-11-7-6-9-13(11)14(15)16-12/h6-7,12H,2-5,8-10H2,1H3 |
InChI Key |
VMFJMRWUAJBEDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CC2=C(CC=C2)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Propanone, 2-bromo-1-[5-(4-nitrophenyl)-2-furanyl]-](/img/structure/B14608437.png)





![1,1'-{(1,2-Dioxoethane-1,2-diyl)bis[(4,1-phenylene)oxy-4,1-phenylene]}bis(phenylethane-1,2-dione)](/img/structure/B14608481.png)
![Methyl 4-[ethoxy(phenyl)phosphoryl]butanoate](/img/structure/B14608488.png)
![3-Chloro-2-[(4-chlorophenyl)sulfanyl]propan-1-ol](/img/structure/B14608490.png)


![2-{(1S,2S)-2-[17-(1,3-Dioxolan-2-yl)heptadecyl]cyclopropyl}ethan-1-ol](/img/structure/B14608529.png)

